molecular formula C9H8INO4 B1212851 4-Iodoacetamidosalicylic acid CAS No. 4323-00-6

4-Iodoacetamidosalicylic acid

货号: B1212851
CAS 编号: 4323-00-6
分子量: 321.07 g/mol
InChI 键: QEQAPQHGLVGWMO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Iodoacetamidosalicylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8INO4 and its molecular weight is 321.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55320. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Enzyme Inhibition

One of the primary applications of 4-iodoacetamidosalicylic acid is as a competitive inhibitor of various enzymes. Notably, it has been shown to inhibit glutamate dehydrogenase, leading to irreversible inhibition in the presence of NADH. This property makes it a valuable tool for studying metabolic pathways involving glutamate metabolism and energy production in cells .

Table 1: Enzyme Inhibition Properties

EnzymeInhibition TypeNotes
Glutamate DehydrogenaseCompetitive/InhibitoryIrreversible inhibition with NADH

Cancer Research

This compound also plays a significant role in cancer research. Its derivatives have been investigated for their anticancer properties. For instance, compounds derived from salicylic acid have shown promising results against various cancer cell lines, including leukemia and central nervous system cancers. The efficacy of these compounds can be attributed to their ability to induce apoptosis in cancer cells .

Case Study: Anticancer Activity

In a study evaluating the anticancer activity of salicylate derivatives, this compound exhibited significant inhibition against leukemia cell lines. The preliminary results indicated high inhibition percentages, suggesting its potential as a lead compound for developing new anticancer agents .

Proteomic Studies

The compound has been utilized in proteomic investigations to understand the effects of salicylic acid on plant responses to stress. Research indicates that this compound can enhance the plant's ability to cope with abiotic stress by modulating protein expression related to stress responses . This application is particularly relevant for agricultural biotechnology, where enhancing crop resilience is crucial.

Neuroprotective Potential

Recent studies have explored the neuroprotective properties of compounds related to this compound. For example, derivatives have demonstrated antioxidant activity and potential protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase activity . This suggests that further research into its derivatives could yield significant findings relevant to neuropharmacology.

Table 2: Neuroprotective Applications

CompoundActivity TypeObservations
Derivatives of 4-Iodoacetamido Salicylic AcidAntioxidant/NeuroprotectiveInhibition of acetylcholinesterase

化学反应分析

Reaction with Thiol Groups in Enzymes

IAS primarily targets cysteine residues via nucleophilic substitution at the iodine atom. This reaction irreversibly alkylates thiol (-SH) groups, forming stable thioether bonds. Key findings include:

  • Creatine Kinase Modification :
    Rabbit muscle creatine kinase, a dimeric enzyme, undergoes complete inactivation when treated with IAS. Each subunit contains one reactive cysteine, which IAS modifies at a rate significantly faster than iodoacetamide or iodoacetate . Kinetic studies suggest pseudo-first-order kinetics, with complete enzyme inactivation correlating with the modification of both subunits .

ParameterValue for IASValue for Iodoacetamide
Reaction Rate (25°C)~100x fasterBaseline
Inactivation Efficiency100%100% (slower kinetics)
  • Mechanism :
    The reaction follows an Sₙ2 mechanism, where the cysteine thiolate ion attacks the electrophilic carbon adjacent to iodine, displacing the iodide ion . The salicylate moiety in IAS may enhance binding proximity to target sites, though it is not a true affinity label .

Specificity and Competing Reactions

While cysteine is the primary target, IAS can react with other nucleophilic residues under specific conditions:

  • Histidine and Lysine :
    At alkaline pH or in excess reagent, IAS modifies histidine (imidazole) and lysine (ε-amino group) residues, albeit at slower rates . For example:

    • Histidine modification occurs at ~5% the rate of cysteine alkylation .

    • Lysine reactivity is negligible under controlled pH (8.0) but increases at higher pH .

  • Steric Effects :
    Larger derivatives like IAANS exhibit biphasic reaction kinetics due to steric hindrance, but IAS’s smaller size allows uniform modification of both subunits in dimeric enzymes .

Reaction Conditions and Optimization

Optimal alkylation requires:

  • pH : Slightly alkaline conditions (pH 8.0) favor thiolate ion formation, enhancing reactivity .

  • Light Sensitivity : IAS solutions degrade under light; reactions must be performed in the dark .

  • Reducing Agents : Pretreatment with Tris(2-carboxyethyl)phosphine (TCEP) reduces disulfide bonds, exposing free thiols for alkylation .

Standard Protocol :

  • Reduce protein with TCEP (55°C, 1 hour).

  • Add 375 mM IAS (prepared fresh in ammonium bicarbonate, pH 8.0).

  • Incubate 30 minutes in the dark.

Biological Implications

  • Enzyme Inactivation :
    IAS-modified creatine kinase loses catalytic activity due to critical cysteine modification at the active site .

  • Signal Pathway Studies :
    In plant systems, salicylate derivatives like IAS indirectly influence hormone signaling (e.g., SA/JA cross-talk), though this is context-dependent .

Comparison with Analogues

IAS’s reactivity profile differs from other iodoacetamide derivatives:

DerivativeTarget ResiduesReaction RateSteric Hindrance
IASCys > His, LysVery FastLow
IodoacetamideCysModerateLow
IAANSCysSlow (Biphasic)High

Structural Insights

The salicylate moiety in IAS (pKa ~3.0) contributes to its solubility in aqueous buffers and may facilitate binding to aromatic or hydrophobic pockets in proteins, as observed in creatine kinase’s nucleotide-binding site .

常见问题

Basic Research Questions

Q. What experimental methods are recommended for assessing the inhibitory effects of 4-Iodoacetamidosalicylic Acid (ISA) on TPN-dependent isocitrate dehydrogenase?

  • Methodology : Incubate the enzyme with ISA (0.5–4 mM) at pH 7.0 and 30°C, monitoring time-dependent inactivation of dehydrogenase and decarboxylase activities. Use UV-Vis spectroscopy to quantify NADPH production (dehydrogenase activity) and oxalosuccinate decarboxylation (decarboxylase activity). Compare inactivation rates with iodoacetamide as a control.
  • Key Data : Second-order rate constant for ISA is 10.7 min⁻¹ M⁻¹, 11-fold higher than iodoacetamide under identical conditions .
  • Table :

ReagentRate Constant (min⁻¹ M⁻¹)Relative Efficacy
ISA10.711× iodoacetamide
Iodoacetamide0.97Baseline

Q. How does ISA interact with the metal-isocitrate binding site of TPN-dependent isocitrate dehydrogenase?

  • Mechanism : ISA irreversibly modifies a lysine residue within the metal-isocitrate binding site, as shown by competitive inhibition with manganous isocitrate (Ki = 18.2 mM). Salicylate's structural mimicry enhances site-specific binding, enabling covalent modification via its iodoacetamide group .
  • Validation : Use site-directed mutagenesis or mass spectrometry to confirm lysine modification. Compare activity loss in wild-type vs. mutant enzymes lacking the target residue.

Q. What purification protocols are effective for TPN-dependent isocitrate dehydrogenase when studying ISA interactions?

  • Procedure : Extract the enzyme from fresh pig hearts. Employ ammonium sulfate fractionation, ion-exchange chromatography (e.g., DEAE-cellulose), and gel filtration. Confirm purity via SDS-PAGE and activity assays. Ensure minimal exposure to thiol-containing buffers to preserve ISA-reactive residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in ISA's pH-dependent reactivity across enzyme systems?

  • Case Study : ISA labels glutamate dehydrogenase at lysine (pH 7.5) vs. cysteine (pH 6.0) . For TPN-dependent isocitrate dehydrogenase, maintain pH 7.0 during assays to ensure lysine targeting.
  • Troubleshooting : Pre-incubate enzymes at varying pH levels (6.0–8.0) with ISA, then assay residual activity. Use peptide mapping to identify modified residues under each condition.

Q. What strategies validate ISA's specificity for the metal-isocitrate site versus coenzyme (TPN) binding regions?

  • Competitive Assays : Pre-saturate the enzyme with TPN or isocitrate before adding ISA. If TPN pre-incubation reduces ISA inactivation, coenzyme binding may sterically hinder ISA access.
  • Structural Analysis : Perform X-ray crystallography or cryo-EM of ISA-enzyme complexes to visualize binding orientation relative to TPN/isocitrate .

Q. How do structural modifications to ISA (e.g., halogen substitution) impact its efficacy as an affinity label?

  • Design : Synthesize analogs (e.g., 4-bromoacetamidosalicylic acid) and compare inactivation kinetics.
  • Results : ISA's iodine atom enhances leaving-group ability, increasing covalent bond formation. Bromine analogs may exhibit slower kinetics due to reduced electrophilicity.

Q. What statistical approaches are recommended for analyzing ISA's dose- and time-dependent inactivation kinetics?

  • Modeling : Fit data to a first-order inactivation model: ln(At/A0)=kobst\text{ln}(A_t/A_0) = -k_{\text{obs}} \cdot t, where kobs=k2[ISA]k_{\text{obs}} = k_2[\text{ISA}]. Use nonlinear regression to derive k2k_2.
  • Validation : Replicate experiments ≥3 times; report mean ± SEM. Compare with control reagents (e.g., iodoacetamide) using ANOVA .

Q. Methodological Best Practices

Q. How should researchers document ISA's handling and stability in enzymatic assays?

  • Protocol : Prepare ISA solutions in deionized water, titrated to pH 6.0 with NaOH. Store aliquots at -20°C in amber vials to prevent photodegradation. Monitor purity via HPLC before critical experiments .

Q. What criteria distinguish high-quality ISA batches for reproducible research?

  • Quality Control : Verify melting point (207–208.5°C) and CAS number consistency. Use recrystallized ISA (ethanol) to remove impurities affecting reactivity .

Q. How to integrate ISA studies into broader enzymology research frameworks?

  • Contextualization : Cross-reference ISA's lysine-targeting mechanism with other affinity labels (e.g., pyridoxal phosphate for dehydrogenases). Explore ISA's utility in mapping catalytic residues in homologous enzymes (e.g., NAD-dependent isocitrate dehydrogenases) .

属性

CAS 编号

4323-00-6

分子式

C9H8INO4

分子量

321.07 g/mol

IUPAC 名称

2-hydroxy-4-[(2-iodoacetyl)amino]benzoic acid

InChI

InChI=1S/C9H8INO4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4H2,(H,11,13)(H,14,15)

InChI 键

QEQAPQHGLVGWMO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)CI)O)C(=O)O

规范 SMILES

C1=CC(=C(C=C1NC(=O)CI)O)C(=O)O

Key on ui other cas no.

4323-00-6

Pictograms

Irritant

同义词

4-iodoacetamidosalicylic acid

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。